![molecular formula C21H18O3 B15249201 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol CAS No. 6161-49-5](/img/structure/B15249201.png)
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol
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Overview
Description
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol: is a chemical compound with the molecular formula C21H18O3 It is a derivative of fluorene, characterized by the presence of methoxy groups at the 3 and 6 positions, and a phenyl group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions through a reaction with methanol in the presence of a catalyst.
Phenylation: The phenyl group is introduced at the 9 position using a Grignard reagent, such as phenylmagnesium bromide, under anhydrous conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the hydroxyl group at the 9 position, using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through recrystallization or chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is used as a building block in synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Chemistry This compound is used as a building block in the synthesis of complex organic molecules due to its unique structure as a valuable intermediate in organic synthesis.
- Biology In biological research, this compound is studied for its potential interactions with biological macromolecules and serves as a model compound to understand the behavior of similar structures in biological systems.
- Medicine Derivatives of this compound are explored for potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry This compound is used in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
This compound undergoes various chemical reactions:
- Oxidation The hydroxyl group at the 9 position can be oxidized to form a ketone. Common reagents for oxidation include hydrogen peroxide or potassium permanganate under acidic conditions, resulting in 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
- Reduction The compound can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reagents for reduction.
- Substitution The methoxy groups can undergo nucleophilic substitution reactions. Nucleophiles such as halides or amines in the presence of a base can be used for substitution, resulting in various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group at the 9 position can form hydrogen bonds with target molecules, influencing their structure and function. The methoxy groups at the 3 and 6 positions can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
9-Phenyl-9h-fluoren-9-ol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,6-Dimethoxy-9h-fluoren-9-ol: Lacks the phenyl group, leading to variations in its applications and interactions.
3,6-Dimethoxy-9-(phenylethynyl)-9h-fluoren-9-ol: Contains an ethynyl group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is unique due to the combination of methoxy and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C18H18O3
Molecular Weight: 290.34 g/mol
IUPAC Name: this compound
CAS Number: 6161-49-5
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which could lead to therapeutic effects against certain diseases. The methoxy groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of fluorenone compounds possess significant antimicrobial properties. For instance, compounds derived from 9-fluorenone have demonstrated activity against various bacterial strains, with zones of inhibition ranging from 11.8 mm to 19.4 mm at concentrations of 100 µg/mL .
- Anticancer Properties : Some studies suggest that fluorenone derivatives can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction or cell cycle arrest in cancerous cells.
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activities through the modulation of inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various Schiff bases derived from fluorenone, revealing that several compounds exhibited significant activity against pathogens such as E. coli and S. aureus. The compound's effectiveness was compared with standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Compound Name | Zone of Inhibition (mm) | Pathogen |
---|---|---|
Fluorenone Derivative A | 17.5 | E. coli |
Fluorenone Derivative B | 15.0 | S. aureus |
Control (Antibiotic) | 20.0 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The compound was tested at varying concentrations, revealing a dose-dependent response in cell viability assays.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 50 |
100 | 20 |
Research Findings
Recent research has focused on the synthesis and characterization of derivatives of this compound and their biological evaluations:
- Synthesis Techniques : Various synthetic routes have been explored for producing derivatives with enhanced biological activities.
- Biological Evaluations : In addition to antimicrobial and anticancer properties, studies are ongoing to evaluate the compound's effects on other diseases and its mechanism of action at the molecular level.
Properties
CAS No. |
6161-49-5 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylfluoren-9-ol |
InChI |
InChI=1S/C21H18O3/c1-23-15-8-10-19-17(12-15)18-13-16(24-2)9-11-20(18)21(19,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
InChI Key |
WYCNKQRDRZCJIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C2C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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